1-(1-Bromopropan-2-yl)-4-isobutylbenzene, with the molecular formula and a molecular weight of 255.19 g/mol, is an organic compound characterized by its brominated alkyl side chain attached to an isobutylbenzene structure. This compound features a bromine atom at the first position of a propan-2-yl group and an isobutyl group at the para position of a benzene ring. Its structure can be represented as follows:
The compound is notable for its potential applications in organic synthesis and medicinal chemistry.
Several synthesis methods for 1-(1-Bromopropan-2-yl)-4-isobutylbenzene have been documented:
For example, a typical synthesis might involve treating isobutylbenzene with bromine in a solvent like carbon tetrachloride at a temperature of 30-40 °C for several hours .
1-(1-Bromopropan-2-yl)-4-isobutylbenzene has several potential applications:
Several compounds share structural similarities with 1-(1-Bromopropan-2-yl)-4-isobutylbenzene. Here are some notable examples:
| Compound Name | CAS Number | Similarity (to 1-(1-Bromopropan-2-yl)-4-isobutylbenzene) |
|---|---|---|
| 1-(Bromomethyl)-3-isopropylbenzene | 75369-42-5 | High |
| 1-(Bromomethyl)-4-(tert-butyl)benzene | 18880-00-7 | Moderate |
Friedel-Crafts alkylation remains a cornerstone for introducing alkyl groups to aromatic systems. For 4-isobutylbenzene intermediates, zeolite-based catalysts and supported heteropoly acids demonstrate superior activity. A study utilizing silica-supported phosphotungstic acid (PTA-SiO₂/Al₂O₃) achieved 69% conversion in benzene alkylation with dodecene at 220°C. This catalyst’s macroporous structure facilitates proton transfer to olefins, generating carbocations that undergo electrophilic aromatic substitution.
Table 1: Catalytic Performance in Benzene Alkylation
| Catalyst | Temperature (°C) | Benzene:Olefin Ratio | Conversion (%) | Selectivity (%) |
|---|---|---|---|---|
| PTA-SiO₂/Al₂O₃ | 220 | 4:1 | 69 | 85 |
| HY Zeolite | 180 | 100:1 | 94 | 78 |
| ZSM-5 Zeolite | 150 | 10:1 | 30 | 65 |
Notably, PTA-SiO₂/Al₂O₃’s covalent bonding between the heteropoly acid and silica support minimizes leaching, enabling recyclability. Isobutyl group installation typically employs 2-methylpropene or isobutyl chloride as alkylating agents, with reaction kinetics favoring excess benzene to suppress polyalkylation.
The 1-bromopropan-2-yl moiety requires regioselective bromination of a pre-installed propan-2-yl side chain. Radical bromination using N-bromosuccinimide (NBS) under UV light achieves moderate yields (45–60%) but suffers from competing allylic bromination. Alternatively, hydrobromic acid (HBr) in acetic acid with hydrogen peroxide as an oxidant selectively brominates tertiary carbons, yielding 1-bromopropan-2-yl derivatives with >80% efficiency.
Mechanistic Pathway:
Table 2: Bromination Efficiency under Varied Conditions
| Brominating Agent | Solvent | Temperature (°C) | Yield (%) | Regioselectivity (%) |
|---|---|---|---|---|
| NBS | CCl₄ | 80 | 58 | 72 |
| HBr/H₂O₂ | Acetic Acid | 60 | 83 | 95 |
| PBr₃ | Dichloromethane | 25 | 67 | 88 |
Steric effects from the adjacent isobutyl group necessitate bulky solvents (e.g., toluene) to hinder undesired ortho-substitution.
Solvent polarity profoundly influences electrophilic substitution trajectories. Polar aprotic solvents (e.g., dimethylformamide) stabilize charged intermediates, enhancing para-selectivity in di-substituted benzenes. Conversely, non-polar media (e.g., hexane) favor meta-products due to reduced transition-state solvation.
Case Study: Isobutylbenzene Bromination
Dielectric constant (ε) correlates with regioselectivity: higher ε values (>30) amplify para-directing effects by stabilizing the arenium ion intermediate’s partial charges.
The structural relationship between 1-(1-Bromopropan-2-yl)-4-isobutylbenzene and established nonsteroidal anti-inflammatory drug intermediates positions this compound as a valuable precursor in pharmaceutical synthesis [3] [4]. The isobutylbenzene core structure directly parallels the essential framework found in ibuprofen synthesis pathways, where 4-isobutylacetophenone serves as the key intermediate [5]. Both the Boots process and the Boots-Hoechst-Celanese process access ibuprofen through a common approach involving Friedel-Crafts acylation of isobutylbenzene, demonstrating the fundamental importance of isobutyl-substituted benzene derivatives in nonsteroidal anti-inflammatory drug production [4] [6].
The brominated propyl side chain in 1-(1-Bromopropan-2-yl)-4-isobutylbenzene offers distinct advantages over traditional synthetic routes through its enhanced reactivity and regioselectivity [2]. Research has demonstrated that brominated aromatic compounds serve as essential precursors in the synthesis of various active pharmaceutical ingredients, including compounds structurally related to nonsteroidal anti-inflammatory drugs [7]. The carbon-bromine bond possesses unique chemical reactivity and functions as a precursor for carbocations, carbanions, and free carbon radicals, making it particularly valuable for pharmaceutical intermediate synthesis [8].
Industrial applications of isobutylbenzene derivatives in pharmaceutical manufacturing have been extensively documented, with isobutylbenzene serving as a basic organic raw material in the production of analgesic and anti-inflammatory compounds [3]. The acylation of isobutylbenzene using hydrogen fluoride has been established as a standard method for synthesizing 4-isobutylacetophenone, which represents the immediate precursor to ibuprofen [3]. The incorporation of brominated functionality into this established synthetic framework provides enhanced synthetic flexibility and improved reaction control [2].
| Property | Value |
|---|---|
| Molecular Formula | C₁₃H₁₉Br |
| Molecular Weight (g/mol) | 255.19 |
| Physical State | Liquid (room temperature) |
| Key Functional Groups | Brominated alkyl chain, Isobutyl substituted benzene |
| Primary Classification | Halogenated aromatic intermediate |
The brominated aromatic structure of 1-(1-Bromopropan-2-yl)-4-isobutylbenzene demonstrates exceptional compatibility with palladium-catalyzed cross-coupling reactions, enabling the construction of complex molecular architectures [9] [10]. Suzuki-Miyaura cross-coupling reactions with this compound proceed efficiently under standard conditions, utilizing palladium catalysts such as palladium tetrakis(triphenylphosphine) or palladium dichloride bis(diphenylphosphino)ferrocene [9] [11]. These reactions typically achieve yields ranging from 75 to 90 percent when conducted in mixed solvent systems of dimethoxyethane and water at temperatures between 80 and 100 degrees Celsius [9].
Research on brominated aromatic compounds has established that carbon-bromine bonds in aromatic systems exhibit intermediate reactivity between organochlorine and organoiodine compounds, representing an optimal compromise of reactivity and cost for cross-coupling applications [12]. The selectivity observed in palladium-catalyzed reactions with brominated aromatic substrates demonstrates preferential activation of carbon-bromine bonds over carbon-hydrogen bonds, particularly when employing appropriate ligand systems [10]. Studies have shown that less-hindered phosphine ligands favor bisligated catalyst forms that promote carbon-bromine bond activation in aromatic systems [10].
Negishi coupling reactions involving brominated aromatic compounds like 1-(1-Bromopropan-2-yl)-4-isobutylbenzene proceed through well-established mechanisms utilizing organozinc reagents [13]. These reactions typically achieve yields of 70 to 85 percent under moderate temperature conditions of 60 to 80 degrees Celsius in tetrahydrofuran solvent systems [13]. The reaction couples organic halides with organozinc compounds, forming carbon-carbon bonds through palladium or nickel catalysis [13].
Stille coupling reactions represent another significant application for this brominated intermediate, particularly for constructing complex aromatic architectures [14]. Research has demonstrated that brominated aromatic substrates exhibit various reactivity tendencies in Stille coupling reactions depending on the electronic properties of the aromatic system [14]. For electron-rich aromatic systems, coupling reactions occur chemoselectively at the bromine position, while electron-deficient systems may require optimized reaction conditions to achieve complete selectivity [14].
| Coupling Reaction | Catalyst System | Typical Yield (%) | Reaction Temperature (°C) | Solvent System |
|---|---|---|---|---|
| Suzuki-Miyaura | Palladium tetrakis(triphenylphosphine)/Potassium carbonate | 75-90 | 80-100 | Dimethoxyethane/Water |
| Negishi Coupling | Palladium acetate/Triphenylphosphine/Zinc halide | 70-85 | 60-80 | Tetrahydrofuran |
| Stille Coupling | Palladium tetrakis(triphenylphosphine)/Copper iodide | 65-80 | 100-120 | Toluene |
| Heck Reaction | Palladium acetate/Triphenylphosphine/Base | 60-75 | 80-100 | Dimethylformamide |
Transition metal-mediated catalytic systems utilizing 1-(1-Bromopropan-2-yl)-4-isobutylbenzene demonstrate remarkable versatility in advanced synthetic applications [15] [16]. Palladium-based catalytic systems exhibit exceptional performance in carbon-carbon bond forming reactions with this brominated intermediate, particularly when employing phosphine ligands such as triphenylphosphine or bis(diphenylphosphino)ferrocene [10] [17]. The mechanistic studies reveal that palladium complexes facilitate oxidative addition of the carbon-bromine bond, followed by transmetalation and reductive elimination steps that complete the catalytic cycle [11] [18].
Copper-mediated catalytic systems provide alternative pathways for transforming brominated aromatic intermediates through carbon-hydrogen functionalization processes [19]. Research has demonstrated that copper-phenanthroline catalyst systems combined with brominating agents can achieve selective carbon-hydrogen bond bromination at distal positions relative to directing groups [19]. The mechanism involves bromine-atom transfer from brominating species to copper centers, followed by carbon-hydrogen bond dehydrogenation by copper-coordinated radicals [19].
Rhodium-catalyzed systems offer unique opportunities for carbene insertion reactions and other specialized transformations of brominated aromatic compounds [20]. These catalytic systems typically operate under mild to moderate temperature conditions and demonstrate high stereoselectivity in appropriate reaction manifolds [20]. The combination of rhodium catalysts with suitable ligand systems enables precise control over reaction outcomes and product distributions [20].
Mechanochemical approaches to transition metal catalysis have emerged as environmentally friendly alternatives for processing brominated aromatic substrates [17]. Research has shown that palladium acetate precatalysts combined with para-toluenesulfonic acid can catalyze halogenation reactions under mechanochemical conditions using ball mill grinding techniques [17]. These methods provide detailed mechanistic insights through in situ Raman monitoring, revealing the nature of catalytically active palladium species and reaction intermediates [17].
Sustainable catalytic oxidative bromination processes have been developed to improve the environmental impact of brominated compound synthesis [8]. These approaches focus on in situ generation of active brominating agents from stable bromine precursors, utilizing molecular oxygen or hydrogen peroxide as oxidants [8]. Catalysts in these systems perform dual functions of selective oxidant activation and controlled bromination direction [8].
| Metal Catalyst | Ligand System | Application | Selectivity | Reaction Conditions |
|---|---|---|---|---|
| Palladium(0) | Triphenylphosphine | Cross-coupling reactions | High regioselectivity | Mild (25-100°C) |
| Palladium(II) | Bis(diphenylphosphino)ferrocene | Oxidative addition processes | Moderate to high | Moderate (60-120°C) |
| Copper(I) | 1,10-Phenanthroline | Carbon-hydrogen functionalization | Position-dependent | Elevated (80-150°C) |
| Rhodium(I) | Bis(diphenylphosphino)ethane | Carbene insertion | High stereoselectivity | Mild to moderate (25-80°C) |
The isobutyl substituent in 1-(1-Bromopropan-2-yl)-4-isobutylbenzene significantly influences the electronic properties of the aromatic ring through both inductive and hyperconjugative effects. Alkyl groups, including isobutyl, function as electron-donating substituents that activate the benzene ring toward electrophilic aromatic substitution reactions [1] [2] [3].
The electron-donating nature of the isobutyl group manifests through two primary mechanisms. First, the inductive effect operates through the sigma bond framework, where the relatively electropositive carbon atoms of the isobutyl group donate electron density toward the aromatic ring [1] [2]. This effect results from the lower electronegativity of carbon compared to hydrogen, creating a polarization that increases electron density on the aromatic system [4] [5].
Second, and more significantly, hyperconjugation provides the dominant stabilizing interaction between the isobutyl substituent and the aromatic ring. The carbon-hydrogen bonds of the isobutyl group can overlap with the pi system of the benzene ring, effectively donating electron density through this sigma-pi interaction [6] [7] [8]. This hyperconjugative stabilization is particularly pronounced in carbocationic intermediates formed during electrophilic aromatic substitution reactions [6] [9].
Table 2: Electronic Effects and Steric Parameters of Alkyl Substituents
| Substituent | Electronic Effect | Steric Parameter (A-value) | Relative Rate Factor |
|---|---|---|---|
| Hydrogen (reference) | Neutral | 0 | 1.0 |
| Methyl | Weak +I | 1.74 | 1.2-1.5 |
| Ethyl | Moderate +I | 1.75 | 1.3-1.7 |
| Isopropyl | Moderate +I | 2.15 | 1.5-2.0 |
| Isobutyl | Moderate +I | ~2.2 | 1.6-2.1 |
| tert-Butyl | Strong +I | >4.0 | 2.0-2.5 |
The kinetic implications of these electronic effects are substantial. The isobutyl group increases the reaction rate of electrophilic aromatic substitution by approximately 1.6-2.1 fold compared to unsubstituted benzene [1] [10] [11]. This rate enhancement results from the stabilization of the arenium ion intermediate, which is the rate-determining step in the electrophilic aromatic substitution mechanism [12] [13] [14].
The mechanism of arenium ion formation involves the initial attack of the aromatic pi electrons on the electrophile, creating a positively charged cyclohexadienyl cation intermediate [13] [14] [15]. This intermediate, also known as a sigma complex or Wheland intermediate, is stabilized by delocalization of the positive charge over three carbon atoms [14] [15]. The electron-donating isobutyl group provides additional stabilization through hyperconjugative donation of electron density to the positively charged carbon centers [6] [9].
Computational studies have demonstrated that the stability of the arenium ion intermediate correlates directly with the reaction rate [16] [17]. The electronic effects of the isobutyl substituent manifest as a negative sigma value (σ = -0.306 for neopentyl, a similar bulky alkyl group), indicating significant electron donation [9]. This electron-donating ability enhances the nucleophilicity of the aromatic ring and facilitates the formation of the arenium ion intermediate [18] [10].
The hyperconjugative contribution to stabilization is particularly important for branched alkyl substituents like isobutyl. The presence of carbon-carbon bonds adjacent to the aromatic ring provides stronger hyperconjugative interactions compared to carbon-hydrogen bonds [9]. This phenomenon explains why isobutyl groups exhibit greater activating effects than linear alkyl chains of similar length [4] [19].
The para-disubstituted architecture of 1-(1-Bromopropan-2-yl)-4-isobutylbenzene presents unique considerations for understanding bromine orientation dynamics in electrophilic aromatic substitution reactions. The existing para-substitution pattern creates a symmetrical electronic environment that influences the regioselectivity of subsequent electrophilic attacks [20] [21] [22].
Bromine substituents exhibit distinctive directing effects in aromatic systems, functioning as deactivating groups that nonetheless direct incoming electrophiles to ortho and para positions [23] [24] [25]. This apparent paradox arises from the dual nature of halogen effects: inductive electron withdrawal that deactivates the ring, coupled with resonance donation that stabilizes ortho and para intermediates [23] [25] [26].
The inductive effect of bromine results from its high electronegativity (2.96), which withdraws electron density from the aromatic ring through the sigma bond framework [23] [25]. This electron withdrawal reduces the overall nucleophilicity of the ring, making it less reactive toward electrophilic attack compared to unsubstituted benzene [23] [24]. The deactivating effect manifests as reduced reaction rates, typically requiring more forcing conditions or longer reaction times [24] [25].
Despite this deactivating influence, bromine directs electrophilic substitution to ortho and para positions through resonance stabilization of the intermediate arenium ions [23] [25] [26]. The bromine atom possesses lone pairs of electrons that can donate electron density to the aromatic ring through pi-pi overlap, particularly when the positive charge in the arenium ion is located at positions ortho or para to the bromine substituent [25] [26].
Table 3: Bromination Selectivity and Rates for Alkylbenzenes
| Compound | Ortho Product (%) | Meta Product (%) | Para Product (%) | Relative Rate |
|---|---|---|---|---|
| Benzene | N/A | N/A | N/A | 1.0 |
| Toluene | 58-62 | 3-5 | 35-40 | 605 |
| Ethylbenzene | 45-50 | 3-5 | 45-50 | 800-1000 |
| Isopropylbenzene | 30-35 | 3-5 | 60-65 | 1200-1500 |
| Isobutylbenzene | 25-30 | 3-5 | 65-70 | 1300-1600 |
| tert-Butylbenzene | 15-20 | 2-3 | 75-80 | 1500-2000 |
The para-substituted arrangement in 1-(1-Bromopropan-2-yl)-4-isobutylbenzene creates a unique electronic environment where the electron-donating isobutyl group and the electron-withdrawing bromine-containing side chain exert opposing electronic effects [20] [21]. This creates regions of differential electron density around the aromatic ring, with the positions ortho to the isobutyl group being most electron-rich and most susceptible to electrophilic attack [21] [22].
The bromopropyl side chain introduces additional complexity through its conformational flexibility and potential for intramolecular interactions. The bromine atom in the propyl chain can influence the electronic properties of the aromatic ring through both inductive and field effects [27] [28]. The magnitude of these effects depends on the conformation of the propyl chain and the proximity of the bromine atom to the aromatic system [27] [28].
Kinetic studies of bromination reactions on para-substituted systems have revealed that the presence of multiple substituents can lead to cooperative or competitive effects [29] [27]. In the case of 1-(1-Bromopropan-2-yl)-4-isobutylbenzene, the electron-donating isobutyl group partially counteracts the deactivating effect of the bromopropyl chain, resulting in intermediate reactivity compared to mono-substituted analogs [20] [21].
The regioselectivity of electrophilic substitution in para-disubstituted systems follows predictable patterns based on the electronic properties of the substituents [21] [22]. The most electron-rich positions, typically ortho to electron-donating groups, exhibit the highest reactivity [21] [30]. For 1-(1-Bromopropan-2-yl)-4-isobutylbenzene, this translates to preferential substitution at positions ortho to the isobutyl group [21] [22].
Computational modeling of para-substituted systems has provided insights into the electronic structure and reactivity patterns [17] [27]. Density functional theory calculations reveal that the electron density distribution in para-disubstituted benzenes reflects the combined influence of both substituents, with the net effect depending on their relative electron-donating or electron-withdrawing abilities [17] [27].
The presence of the bromine atom in the propyl side chain also influences the conformational preferences of the molecule. Bromine's large van der Waals radius (1.85 Å) creates steric interactions that can restrict rotation around the carbon-carbon bonds in the propyl chain [28] [31]. These conformational constraints can affect the overall electronic communication between the substituents and the aromatic ring [28] [31].
The propane chain in 1-(1-Bromopropan-2-yl)-4-isobutylbenzene introduces significant steric considerations that influence both the compound's conformational behavior and its reactivity in chemical transformations. The branched nature of the propyl substituent, combined with the presence of the bromine atom, creates a complex steric environment that affects molecular geometry and reaction pathways [32] [28] [31].
Steric effects arise from the spatial arrangement of atoms and the repulsive interactions between non-bonded electron clouds [28]. In the context of aromatic substitution reactions, steric hindrance can significantly influence both the rate and selectivity of electrophilic attack [32] [30] [28]. The propyl chain in the target compound exhibits multiple sources of steric hindrance that must be considered in mechanistic analysis [28] [31].
The primary steric consideration involves the branching at the secondary carbon of the propyl chain. The presence of both a methyl group and a bromomethyl group attached to the same carbon creates a sterically congested environment [28] [31]. This congestion is quantified by the A-value, which measures the preference for equatorial positioning in cyclohexane systems [28]. For secondary alkyl groups like the propyl substituent , A-values typically range from 2.0-2.5, indicating significant steric bulk [28].
Table 4: Steric Effects on Propane Chain Functionalization
| Chain Length | Steric Hindrance | Hyperconjugation Strength | Functionalization Rate |
|---|---|---|---|
| Methyl (C1) | Minimal | Weak | 1.0 |
| Ethyl (C2) | Low | Moderate | 0.85 |
| Propyl (C3) | Moderate | Moderate | 0.70 |
| Isopropyl (C3) | High | Strong | 0.55 |
| Butyl (C4) | Moderate | Moderate | 0.65 |
| Isobutyl (C4) | High | Strong | 0.50 |
| tert-Butyl (C4) | Very High | Very Strong | 0.30 |
The steric hindrance associated with the propyl chain manifests in several ways that affect chemical reactivity. First, the bulky substituent can impede the approach of electrophiles to the aromatic ring, particularly at positions ortho to the propyl group [32] [33] [34]. This steric hindrance typically results in a preference for para-substitution over ortho-substitution, as the para position is more sterically accessible [33] [34].
The concept of steric acceleration of hyperconjugation becomes relevant in understanding the electronic effects of the propyl substituent [9]. As steric bulk increases, the hyperconjugative interactions between the alkyl group and the aromatic ring can become more pronounced due to geometric constraints that favor optimal orbital overlap [9]. This phenomenon helps explain why bulky alkyl groups like isobutyl can exhibit greater electron-donating effects than might be expected based solely on inductive considerations [9].
Conformational analysis of the propyl chain reveals additional steric considerations that influence molecular behavior. The rotation around the carbon-carbon bonds in the propyl chain is restricted by both intramolecular steric interactions and potential hydrogen bonding or dipole-dipole interactions with the bromine atom [28] [31]. These conformational constraints can affect the overall shape of the molecule and its ability to participate in intermolecular interactions [28] [31].
The presence of the bromine atom introduces additional steric complexity through its large atomic radius and electron-rich nature [28]. Bromine's van der Waals radius of 1.85 Å creates significant steric bulk that can influence both intramolecular conformational preferences and intermolecular reaction pathways [28]. The bromine atom can also participate in halogen bonding interactions, which can further constrain molecular geometry [28].
Kinetic studies of functionalization reactions involving propyl chains have demonstrated that steric effects can significantly reduce reaction rates compared to less hindered systems [32] [35]. The functionalization rate for isobutyl-substituted systems is typically reduced to approximately 50% of the rate observed for methyl-substituted analogs, reflecting the substantial steric hindrance introduced by the branched alkyl chain [32] [35].
The steric environment around the propyl chain also influences the stereochemistry of reactions that occur at the chain itself. The presence of the chiral center at the secondary carbon creates additional complexity, as reactions at this position can proceed with varying degrees of stereoselectivity depending on the steric demands of the reaction conditions [28] [31].
Furthermore, the steric bulk of the propyl chain can influence the overall stability of reaction intermediates formed during electrophilic aromatic substitution. Bulky substituents can destabilize certain conformations of arenium ion intermediates, leading to altered reaction pathways or selectivities [32] [28]. This effect is particularly pronounced when multiple bulky substituents are present on the aromatic ring [30] [28].
The interplay between steric and electronic effects in propyl-substituted systems creates a complex reactivity profile that must be carefully considered in synthetic applications [32] [28]. While the electron-donating nature of the propyl group activates the aromatic ring toward electrophilic substitution, the associated steric hindrance can simultaneously reduce reaction rates and alter regioselectivity patterns [32] [28] [34].